Vonoprazan fumarate impurity 11 Vonoprazan fumarate impurity 11
Brand Name: Vulcanchem
CAS No.:
VCID: VC18804530
InChI: InChI=1S/C12H9FN2/c1-8-11(14-2)7-12(15-8)9-5-3-4-6-10(9)13/h3-7,15H,1H3
SMILES:
Molecular Formula: C12H9FN2
Molecular Weight: 200.21 g/mol

Vonoprazan fumarate impurity 11

CAS No.:

Cat. No.: VC18804530

Molecular Formula: C12H9FN2

Molecular Weight: 200.21 g/mol

* For research use only. Not for human or veterinary use.

Vonoprazan fumarate impurity 11 -

Specification

Molecular Formula C12H9FN2
Molecular Weight 200.21 g/mol
IUPAC Name 5-(2-fluorophenyl)-3-isocyano-2-methyl-1H-pyrrole
Standard InChI InChI=1S/C12H9FN2/c1-8-11(14-2)7-12(15-8)9-5-3-4-6-10(9)13/h3-7,15H,1H3
Standard InChI Key QNYGLBACOLGJHB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(N1)C2=CC=CC=C2F)[N+]#[C-]

Introduction

Chemical Identity and Structural Characteristics

Vonoprazan fumarate impurity 11 is chemically designated as 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine, fumarate (1:1). Its molecular formula is C33H27F2N5O4S2C4H4O4\text{C}_{33}\text{H}_{27}\text{F}_2\text{N}_5\text{O}_4\text{S}_2 \cdot \text{C}_4\text{H}_4\text{O}_4, with a molecular weight of 889.93 g/mol . The compound is a fumarate salt derivative, formed during the synthesis of vonoprazan fumarate, and is structurally characterized by:

  • A bis-pyrrole core with fluorophenyl and pyridinylsulfonyl substituents.

  • A methylmethanamine bridge linking two pyrrole moieties.

  • A fumarate counterion ensuring charge neutrality .

Table 1: Key Chemical Properties of Vonoprazan Fumarate Impurity 11

PropertyValue/Description
CAS Number2250243-23-1
Molecular FormulaC33H27F2N5O4S2C4H4O4\text{C}_{33}\text{H}_{27}\text{F}_2\text{N}_5\text{O}_4\text{S}_2 \cdot \text{C}_4\text{H}_4\text{O}_4
Molecular Weight889.93 g/mol
Structural FeaturesBis-pyrrole, sulfonyl groups, fumarate salt
SolubilitySoluble in acetonitrile-water mixtures

Synthesis and Formation Pathways

Impurity 11 arises during the multi-step synthesis of vonoprazan fumarate, particularly during:

  • Sulfonation of Pyrrole Intermediates: The introduction of the pyridin-3-ylsulfonyl group to the pyrrole ring may lead to incomplete reactions or sulfonation at unintended positions .

  • Alkylation and Methylation: The methylmethanamine bridge forms via alkylation of pyrrole intermediates, with potential over-alkylation or cross-reactions between intermediates .

  • Salt Formation: Fumaric acid is used to protonate the free base, but excess acid or improper stoichiometry can yield salt derivatives like impurity 11 .

Mechanistic studies suggest that impurity 11 is a dimeric byproduct, formed when two pyrrole intermediates erroneously couple during the final stages of synthesis .

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

The patent CN108205021B outlines a validated HPLC method for separating impurity 11 from other related substances :

Chromatographic Conditions:

  • Column: Phenyl-bonded silica gel (e.g., Agilent Zorbax SB-Phenyl, 250 × 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.05–0.5% triethylamine + 0.05–0.5% trifluoroacetic acid in water.

    • B: 0.05–0.5% triethylamine + 0.05–0.5% trifluoroacetic acid in acetonitrile.

  • Gradient Program:

    Time (min)% Mobile Phase B
    015
    3050
    4090
  • Flow Rate: 1.0 mL/min

  • Detection: Photodiode array (PDA) at 254 nm .

Figure 1: A representative chromatogram from Example 6 of CN108205021B shows baseline separation of impurity 11 (retention time: ~22.3 min) from vonoprazan fumarate and 15 other impurities .

Method Validation

The journal study by validates similar HPLC parameters for impurity quantification:

  • Linearity: R2>0.999R^2 > 0.999 over 0.05–5.0 µg/mL.

  • Limit of Detection (LOD): 0.02 µg/mL.

  • Limit of Quantification (LOQ): 0.05 µg/mL.

  • Precision: Relative standard deviation (RSD) < 2.0% for intra-day and inter-day assays .

Quantification in Drug Substance and Products

In commercial batches of vonoprazan fumarate, impurity 11 is typically controlled at levels below 0.15% (w/w), as per International Council for Harmonisation (ICH) Q3A guidelines. Accelerated stability studies (40°C/75% RH for 6 months) show no significant increase in impurity 11, indicating robust formulation stability .

Table 2: Typical Impurity 11 Levels in Vonoprazan Fumarate Batches

Batch IDImpurity 11 (% w/w)Specification Limit (% w/w)
VF-0010.12≤0.15
VF-0020.09≤0.15
VF-0030.11≤0.15

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